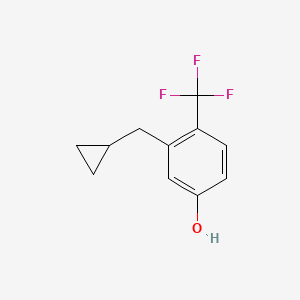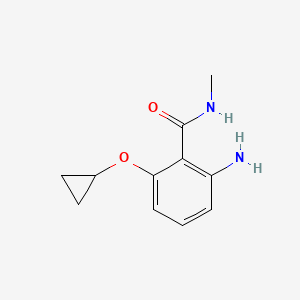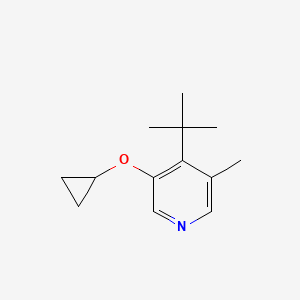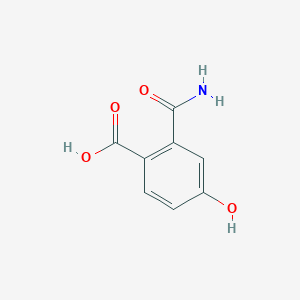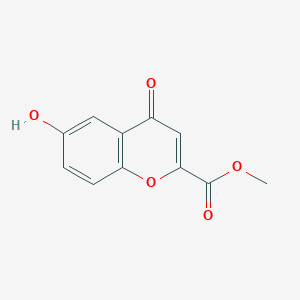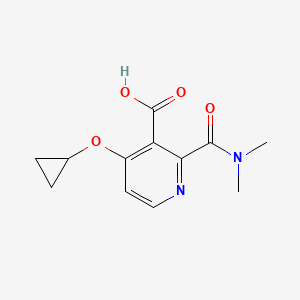
4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid is a chemical compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol . It belongs to the class of nicotinic acid derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid involves multicomponent reactions. One common method includes the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction typically occurs in ethanol at room temperature, and the intermediate products undergo further transformations to yield the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways . These interactions lead to various biological effects, which are the basis for its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-2-(dimethylcarbamoyl)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
Nicotinic acid (Niacin): Known for its role in lipid metabolism and cardiovascular health.
Isonicotinic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Picolinic acid: Involved in metal ion chelation and biological processes. The uniqueness of this compound lies in its specific structural features, such as the cyclopropoxy and dimethylcarbamoyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14N2O4 |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-(dimethylcarbamoyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O4/c1-14(2)11(15)10-9(12(16)17)8(5-6-13-10)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,16,17) |
Clé InChI |
UEGIPLSWXFAVEW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=NC=CC(=C1C(=O)O)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




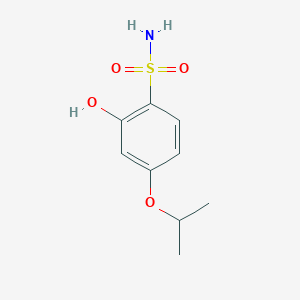
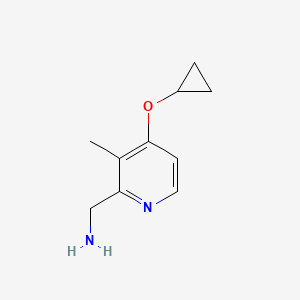
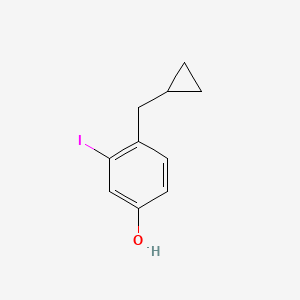
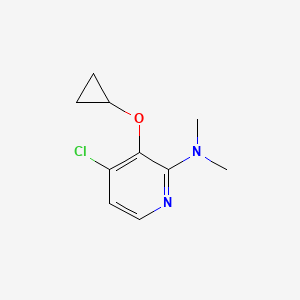
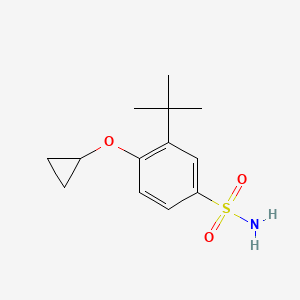
![[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14835116.png)
